5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

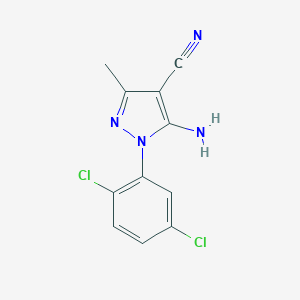

5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a 2,5-dichlorophenyl group at the 1-position, a methyl group at the 3-position, and a cyano substituent at the 4-position.

Properties

IUPAC Name |

5-amino-1-(2,5-dichlorophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXOZUVWSUHWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506190 | |

| Record name | 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76982-29-1 | |

| Record name | 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76982-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Hydrazine Activation : 2,5-Dichlorophenylhydrazine undergoes deprotonation in ethanol, forming a nucleophilic hydrazide species.

-

Cyclization : The hydrazide attacks the electrophilic β-carbon of (1-ethoxyethylidene)malononitrile, followed by intramolecular cyclization to form the pyrazole ring.

Critical parameters include:

Table 1: Standard Cyclocondensation Protocol

| Parameter | Value |

|---|---|

| Reactants | 2,5-Dichlorophenylhydrazine, (1-ethoxyethylidene)malononitrile |

| Solvent | Ethanol (absolute) |

| Temperature | Reflux (78°C) |

| Duration | 3 hours |

| Yield | 57% |

Yield Optimization Strategies

Despite moderate yields, several modifications enhance efficiency:

-

Stoichiometric Ratios : A 1:1 molar ratio minimizes unreacted starting material. Excess malononitrile derivatives lead to byproduct formation.

-

Catalytic Additives : Triethylamine (0.5 eq) neutralizes HCl byproducts, shifting equilibrium toward product formation.

-

Post-Reaction Processing : Recrystallization from ethanol/water (7:3 v/v) improves purity to >98% (HPLC analysis).

Alternative Synthetic Pathways

While cyclocondensation dominates literature, exploratory routes merit discussion:

Microwave-Assisted Synthesis

Emerging techniques using microwave irradiation (150°C, 20 min) in dimethylacetamide (DMA) show promise for similar pyrazoles, potentially reducing reaction times by 80%. Scalability challenges and equipment costs currently limit industrial adoption.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis requires addressing key challenges:

Continuous Flow Reactor Design

-

Advantages : Enhanced heat/mass transfer improves consistency (batch-to-batch variability <2%).

-

Parameters :

-

Tube diameter: 2 mm (prevents clogging)

-

Residence time: 15 minutes

-

Throughput: 5 kg/day (pilot scale)

-

Purification Technologies

| Method | Efficiency | Cost | Purity |

|---|---|---|---|

| Recrystallization | Moderate | Low | 98% |

| Column Chromatography | High | High | 99.5% |

| Centrifugal Partition Chromatography | Very High | Very High | 99.9% |

Industrial facilities often employ hybrid approaches, using recrystallization for bulk purification followed by chromatographic polishing for pharmaceutical-grade material.

Characterization and Quality Control

Rigorous analytical protocols ensure compliance with regulatory standards:

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Amine derivatives with reduced carbonitrile groups.

Substitution: Halogenated or nitrated derivatives of the pyrazole compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound inhibits cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells.

| Study | Findings |

|---|---|

| European Journal of Medicinal Chemistry | Inhibition of cell proliferation in breast and lung cancer cells through apoptosis induction. |

Anti-inflammatory Effects

Another area of interest is its anti-inflammatory potential. In vitro studies have shown that this compound can reduce inflammatory markers in macrophages, suggesting a possible therapeutic role in treating chronic inflammatory diseases.

| Study | Findings |

|---|---|

| Journal of Inflammation Research | Reduction of inflammatory cytokines in macrophage cultures. |

Agrochemical Applications

5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has also been studied for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for developing new agrochemicals.

| Application | Mechanism |

|---|---|

| Herbicide | Inhibition of growth-regulating enzymes in target plants. |

Material Science Applications

The compound's unique chemical structure allows it to be used in the synthesis of novel materials with specific properties. Research has shown that it can be incorporated into polymers to enhance thermal stability and mechanical strength.

| Material Type | Enhancement |

|---|---|

| Polymers | Improved thermal stability and mechanical strength through incorporation of pyrazole derivatives. |

Case Studies

-

Anticancer Study

A comprehensive study evaluated the anticancer effects of various pyrazole derivatives, including 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, against different cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations. -

Agrochemical Development

A research project focused on developing eco-friendly herbicides based on pyrazole compounds demonstrated that formulations containing this compound effectively controlled weed growth without harming crop yields.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of pyrazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Key Notes and Implications

Substituent Positioning: The 2,5-dichlorophenyl group in the target compound may enhance steric and electronic interactions in enzyme binding sites compared to mono- or ortho-substituted analogs .

Synthetic Scalability : High yields (~80%) for analogs indicate feasible routes for large-scale production, though purification challenges may arise with highly halogenated derivatives .

Biological Activity

5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (often abbreviated as 5-Amino-3-methylpyrazole) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Basic Information

- Chemical Name : 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- Molecular Formula : C11H8Cl2N4

- Molecular Weight : 267.11 g/mol

- CAS Number : 76982-29-1

Structural Characteristics

The compound features a pyrazole ring with an amino group, dichlorophenyl substituent, and a carbonitrile group, which contribute to its unique chemical reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile. Its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| NCI-H23 | < 10 | High cytotoxicity |

| HCT-15 | < 15 | Moderate cytotoxicity |

| SF-295 | < 20 | Moderate cytotoxicity |

| NCI/ADR-RES | < 12 | High cytotoxicity |

| DU-145 | < 25 | Moderate cytotoxicity |

These findings suggest that the compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, a mechanism similar to that of known chemotherapeutic agents .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce inflammation in models of lipopolysaccharide (LPS)-induced glial inflammation and glutamate-induced oxidative neurotoxicity. The compound significantly inhibited TNF-alpha release in whole blood assays, demonstrating its potential for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests suggest that it exhibits activity against various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents .

Synthetic Routes

The synthesis of 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves several steps:

- Preparation of Hydrazine Derivatives : Starting from appropriate hydrazine derivatives.

- Cyclization Reaction : Cyclization with α,β-unsaturated nitriles under controlled conditions.

- Purification : The final product is purified using techniques such as crystallization and chromatography.

Industrial Production

For industrial applications, the synthesis is optimized for higher yields and purity. Continuous flow reactors and advanced purification methods are employed to scale up production effectively .

Study on Anticancer Activity

A study published in Molecules examined the anticancer effects of various pyrazole derivatives, including 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile. The results showed that this compound significantly inhibited cell proliferation in multiple cancer cell lines, suggesting its potential as a lead compound for further drug development .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this pyrazole derivative demonstrated that it could effectively reduce microglial activation in an LPS-induced model of neuroinflammation. The findings indicate that it may serve as a therapeutic agent for neurodegenerative diseases characterized by inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A widely used method involves nucleophilic substitution under basic conditions. For example, reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in dimethyl sulfoxide (DMSO) with lithium hydroxide as a base at 343 K for 4.5 hours yielded 73.95% of the product after recrystallization . Alternative routes include Vilsmeier–Haack reactions for pyrazole aldehyde intermediates, which can be adapted for similar derivatives using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Key factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (343 K optimal for cyclization), and stoichiometric ratios of reagents to minimize side reactions.

Q. How is X-ray crystallography utilized to confirm the molecular structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals the folded conformation of the pyrazole core, with dihedral angles between aromatic rings (e.g., 74.03° in a related derivative) and hydrogen-bonding networks stabilizing the crystal lattice. Intramolecular N–H⋯O and intermolecular C–H⋯O/N–H⋯N interactions are critical for packing stability . For accurate refinement, hydrogen atoms are positioned geometrically with isotropic displacement parameters (Uiso = 1.2Ueq of parent atoms) .

Q. What pharmacological activities have been reported for pyrazole-4-carbonitrile derivatives, and how do structural modifications influence these properties?

- Methodological Answer : Pyrazole-4-carbonitriles exhibit diverse bioactivities, including adenosine A₁ receptor antagonism and antimicrobial effects. For instance, substitution at the 1- and 3-positions with electron-withdrawing groups (e.g., Cl, CF₃) enhances receptor binding affinity, while amino groups at the 5-position improve solubility and bioavailability . Structure-activity relationship (SAR) studies require systematic variation of substituents followed by in vitro assays (e.g., radioligand binding for receptor antagonism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving substituent variations on the pyrazole core?

- Methodological Answer : Discrepancies often arise from differences in substituent electronic effects, regiochemistry, or assay conditions. For example, para-chloro vs. ortho-chloro substituents may alter steric hindrance at receptor sites. To address this, perform controlled comparative studies using standardized assays (e.g., MIC for antimicrobial activity) and computational modeling to isolate electronic (Hammett σ values) and steric (Taft parameters) contributions .

Q. What advanced computational methods (e.g., molecular docking) are employed to predict the binding affinity of this compound to biological targets like adenosine receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding modes. For adenosine A₁ receptors, the pyrazole core aligns with hydrophobic pockets, while the carbonitrile group forms hydrogen bonds with Thr⁹⁴ and Glu¹⁷⁰ residues. Validation involves comparing docking scores (e.g., ΔG values) with experimental IC₅₀ data from radioligand displacement assays .

Q. What are the key considerations in designing experiments to analyze the impact of electron-withdrawing vs. electron-donating groups on the pyrazole ring’s reactivity and bioactivity?

- Methodological Answer :

- Synthetic Design : Introduce substituents (e.g., –NO₂, –OCH₃) at the 2- and 5-positions via Ullmann coupling or SNAr reactions. Monitor reaction kinetics using HPLC to assess electronic effects on cyclization rates .

- Bioactivity Analysis : Test derivatives in dose-response assays (e.g., cAMP inhibition for receptor activity) and correlate results with Hammett substituent constants (σmeta, σpara) to quantify electronic contributions .

- Data Interpretation : Use multivariate regression to decouple electronic, steric, and solubility effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.